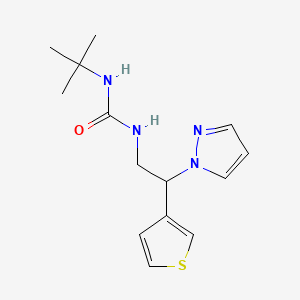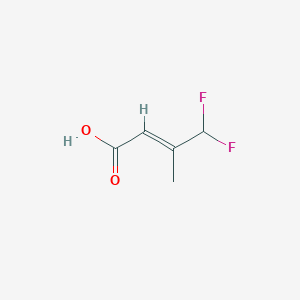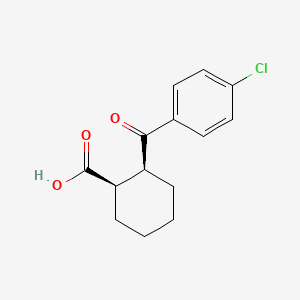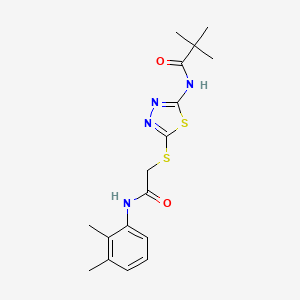![molecular formula C18H24N2O B2548449 2-シクロヘキシル-N-[(2-メチル-1H-インドール-5-イル)メチル]アセトアミド CAS No. 852136-14-2](/img/structure/B2548449.png)
2-シクロヘキシル-N-[(2-メチル-1H-インドール-5-イル)メチル]アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stereoselective Synthesis Analysis
The synthesis of various indole derivatives has been a subject of interest due to their biological significance. In one study, the treatment of N-(2-arylcyclohex-1-en-1-yl)-α-(methylthio)acetamides with N-chlorosuccinimide led to the formation of 3a-aryl hexahydroindol-2-ones. Further chemical manipulations yielded trans-fused octahydroindol-2-ones or cis-fused octahydroindol-2-ones depending on the reducing agents used. This method also facilitated the synthesis of (-)-mesembrane, highlighting the potential for creating complex indole structures with stereochemical control .
Molecular Structure Analysis
The molecular structure of indole acetamide derivatives has been elucidated through various spectroscopic techniques. For instance, the crystal structure of a particular indole acetamide derivative revealed that the acetamido fragment is nearly coplanar with the pyridyl ring, while the cyclohexylsulfanyl portion protrudes from this plane. The crystal packing is characterized by intermolecular hydrogen bonds and π-π stacking interactions, which contribute to the stability of the compound . Similarly, another study reported the close resemblance in the molecular and crystal structures of a cyclohexyl-containing indole derivative to its bromine-substituted analogue, with normal chair conformation of the cyclohexyl groups and planar configuration of the amide N and C atoms .
Chemical Reactions Analysis
The reactivity of indole acetamide derivatives has been explored in various chemical reactions. For example, acetal-protected acetamides underwent acid-catalyzed cyclization to form hexahydroindoles, which could be further transformed into isoquinolinones . Another study demonstrated a Brønsted acid-assisted cyclization cascade to synthesize 2-(1H-indol-2-yl)acetamides, providing a new route for assembling isotryptamine derivatives . Additionally, the synthesis of antioxidant indole acetamide derivatives involved a condensation reaction between indole carbaldehyde oxime and chloroacetamide derivatives, with the resulting compounds showing significant antioxidant activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole acetamide derivatives have been characterized through various analytical methods. Spectroscopic analyses such as MS, FT-IR, NMR, UV-visible, and elemental analysis have been employed to characterize the synthesized compounds . The anti-inflammatory activity of these compounds was confirmed through in silico modeling studies targeting cyclooxygenase domains. Single crystal X-ray diffraction studies, density functional theory calculations, and Hirshfeld surface analysis have been used to determine the three-dimensional structure and investigate the stability of these compounds .
科学的研究の応用
作用機序
Target of Action
The primary targets of 2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
The specific mode of action of 2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide It’s known that indole derivatives interact with their targets and cause changes that result in various biological activities .
Biochemical Pathways
The exact biochemical pathways affected by 2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of 2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide Indole derivatives are known to have various biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level .
特性
IUPAC Name |
2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-13-9-16-10-15(7-8-17(16)20-13)12-19-18(21)11-14-5-3-2-4-6-14/h7-10,14,20H,2-6,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKSUZPWWWYEFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B2548366.png)

![N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2548370.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chloropyridine-4-carboxamide](/img/structure/B2548371.png)

![(E)-ethyl 2-((3,5-bis(trifluoromethyl)benzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2548375.png)
![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2548377.png)

![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2548380.png)
![3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2548382.png)



![2-[(3R,4S)-3-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2548389.png)